BenchChemオンラインストアへようこそ!

N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS 1134334-51-2) is a synthetic indole derivative bearing a C2-formyl group and a C3-dimethylimidoformamide (dimethylaminomethylene) substituent on a 5-methylindole scaffold. With molecular formula C₁₃H₁₅N₃O and molecular weight 229.28 g/mol, this compound belongs to a series of 2-formyl-3-dimethylimidoformamide-indole intermediates that serve as key precursors for the synthesis of pharmacologically relevant fused heterocycles, including 8H-[4,5-b]indolopyrimidines and δ-carbolines with documented antitumorigenic activity.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1134334-51-2
Cat. No. B3082729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
CAS1134334-51-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C=O
InChIInChI=1S/C13H15N3O/c1-9-4-5-11-10(6-9)13(12(7-17)15-11)14-8-16(2)3/h4-8,15H,1-3H3
InChIKeyQUUIDYBJVUPAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS 1134334-51-2): Procurement-Grade Indole Building Block for Heterocyclic Synthesis


N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS 1134334-51-2) is a synthetic indole derivative bearing a C2-formyl group and a C3-dimethylimidoformamide (dimethylaminomethylene) substituent on a 5-methylindole scaffold . With molecular formula C₁₃H₁₅N₃O and molecular weight 229.28 g/mol, this compound belongs to a series of 2-formyl-3-dimethylimidoformamide-indole intermediates that serve as key precursors for the synthesis of pharmacologically relevant fused heterocycles, including 8H-[4,5-b]indolopyrimidines and δ-carbolines with documented antitumorigenic activity [1][2]. It is commercially available from multiple reputable suppliers including Santa Cruz Biotechnology (Cat# sc-331525), Matrix Scientific (Cat# 038825, distributed via VWR), and CymitQuimica (Ref. 3D-JVB33451), typically at ≥95% purity .

Why In-Class Indole-Formamidine Analogs Cannot Substitute for N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide in Regioselective Heterocyclic Synthesis


Compounds within this 2-formyl-3-dimethylimidoformamide-indole series are not functionally interchangeable because the position and electronic nature of the indole ring substituent directly governs both the regiochemical outcome of subsequent cyclocondensation reactions and the physicochemical properties of downstream products [1]. The 5-methyl substitution on the target compound imparts a calculated logP of approximately 1.9 and a topological polar surface area (TPSA) of ~48.5 Ų, compared with logP ~1.5 and identical TPSA for the unsubstituted parent (CAS 75394-78-4), and logP ~1.5 with TPSA 57.7 Ų for the 5-methoxy analog (CAS 1134334-52-3) [1][2]. The 6-methyl regioisomer (CAS 1134334-54-5), despite sharing the identical molecular formula and mass, places the methyl group at a topologically distinct position, producing divergent steric and electronic environments at the indole C5–C6 region that can alter cyclization regioselectivity and biological target engagement [1]. Even the simpler 5-methylindole-3-carbaldehyde (CAS 52562-50-2) lacks the C3-dimethylimidoformamide group entirely, possessing only one H-bond acceptor and a TPSA of 32.9 Ų, rendering it incapable of participating in the same fused-pyrimidine-forming condensations that define the core synthetic utility of the target compound class [3].

Quantitative Comparative Evidence for N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide vs. Closest Analogs


Regiochemical Differentiation: 5-Methyl vs. 6-Methyl Substitution Defines Steric and Electronic Topography for Downstream Cyclizations

The target compound (5-methyl, CAS 1134334-51-2) and its 6-methyl regioisomer (CAS 1134334-54-5) share identical molecular formula (C₁₃H₁₅N₃O), molecular weight (229.28 g/mol), exact mass (229.121512110 Da), computed logP (1.9), and TPSA (48.5 Ų), yet differ critically in the topological placement of the methyl substituent on the indole benzene ring [1]. This regiochemical difference produces distinct local electrostatic potentials at positions C5 vs. C6, which can influence the direction of electrophilic aromatic substitution, the conformation of the fused ring in subsequent cyclocondensation reactions, and the shape complementarity of derived products toward biological targets. No head-to-head comparative biological or reactivity data for these two regioisomers has been identified in the published peer-reviewed literature as of the search date; this evidence dimension therefore rests on established principles of medicinal chemistry regiochemistry and is tagged accordingly.

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

Lipophilicity Gain vs. Unsubstituted Parent: Quantified logP Difference Drives Differential Membrane Partitioning

The target compound's 5-methyl substituent increases computed lipophilicity by approximately +0.4 logP units relative to the unsubstituted parent compound N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS 75394-78-4), which has a reported logP of approximately 1.5 [1]. This difference corresponds to a roughly 2.5-fold increase in computed octanol-water partition coefficient, which class-level SAR knowledge predicts may enhance passive membrane permeability while modestly increasing plasma protein binding. The unsubstituted parent has a lower molecular weight (215.25 vs. 229.28 g/mol) and fewer heavy atoms (16 vs. 17), reflecting the absence of the methyl group [1][2]. No published experimental logP or permeability data for either compound was identified.

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Utility for Indolopyrimidine Formation: Class-Level Precedent with Quantified Yield for the Unsubstituted Analog

The unsubstituted analog (CAS 75394-78-4) has been demonstrated to undergo cyclocondensation with ammonium hydroxide in ethanol (1.0 h) to yield 8H-[4,5-b]indolopyrimidine in 78% isolated yield [1]. This transformation establishes the core synthetic utility of the 2-formyl-3-dimethylimidoformamide-indole scaffold as a precursor to biologically active fused pyrimidines, which were subsequently evaluated for antitumorigenic activity [2]. While no published yield data exist specifically for the target 5-methyl compound in this exact transformation, the 5-methyl substituent is expected to influence reaction rate and regioselectivity through steric and electronic modulation at the indole C5 position, which lies adjacent to the site of pyrimidine ring fusion. The simpler precursor 5-methylindole-3-carbaldehyde (CAS 52562-50-2) cannot participate in this transformation because it lacks the essential C3-dimethylimidoformamide group required for pyrimidine annulation, possessing only one H-bond acceptor and a TPSA of 32.9 Ų vs. ~48.5 Ų for the target compound [3].

Heterocyclic Chemistry Fused Pyrimidine Synthesis Antitumor Scaffolds

H-Bond Acceptor Capacity and TPSA Differentiation from 5-Methoxy and 5-Chloro Analogs

Among the 5-substituted analogs in this series, the target 5-methyl compound occupies a distinct physicochemical space defined by its H-bond acceptor count of 2 and TPSA of approximately 48.5 Ų [1]. The 5-methoxy analog (CAS 1134334-52-3) introduces an additional H-bond acceptor (count = 3) and a significantly larger TPSA of 57.7 Ų (+9.2 Ų), which is predicted to reduce passive membrane permeability relative to the 5-methyl compound [2]. The 5-chloro analog (CAS 1142214-23-0) introduces a halogen atom (MW 249.7) with distinct electronic properties (electron-withdrawing −I effect with +M resonance donation) vs. the electron-donating +I effect of the methyl group, which can alter the reactivity of the indole NH and the electrophilicity of the C2-formyl group in subsequent transformations . These differences establish the 5-methyl analog as the least polar, most lipophilic option among the 5-substituted variants with the smallest TPSA, making it the preferred choice when minimizing hydrogen-bonding capacity and maximizing predicted membrane permeability are design objectives.

Molecular Design Drug-Likeness Permeability Optimization

Commercial Availability and Purity Benchmarking Across Suppliers

The target compound is stocked by at least four independent suppliers with documented catalog identifiers and purity specifications: Santa Cruz Biotechnology (sc-331525, 500 mg, $270.00), Matrix Scientific via VWR (038825, 500 mg, $290.77), CymitQuimica/Biosynth (3D-JVB33451, purity min. 95%), and BIOFOUNT (500 mg) [1]. The minimum purity specification of 95% is consistent with the standard applied to structurally related analogs sold by AKSci (e.g., 6-methyl regioisomer cat# 3943DC at 95%; 5-methoxy analog cat# 3940DC at 95%) . The MDL number MFCD12027468 uniquely identifies this compound in the MDL registry. The compound is classified as an irritant and is designated for research use only (RUO) across all identified suppliers . No batch-specific certificate of analysis data were publicly accessible at the time of this analysis.

Chemical Procurement Supply Chain Quality Specification

Recommended Application Scenarios for N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide Based on Comparative Evidence


Synthesis of 5-Methyl-Substituted 8H-[4,5-b]Indolopyrimidine Libraries for Antitumor Screening

The target compound is the logical starting material for constructing 8H-[4,5-b]indolopyrimidine derivatives bearing a 5-methyl substituent on the indole ring. This application is directly supported by the demonstrated 78% yield for the unsubstituted analog in the same transformation (NH₄OH/EtOH cyclocondensation), establishing the synthetic feasibility of this scaffold class [1]. The 5-methyl group provides a specific substitution pattern that is inaccessible from the unsubstituted parent (CAS 75394-78-4), the 6-methyl regioisomer, or the simpler 5-methylindole-3-carbaldehyde precursor, which lacks the essential C3-dimethylimidoformamide group [2]. Researchers pursuing structure-activity relationship (SAR) studies around the indolopyrimidine chemotype should procure this compound specifically when the 5-methyl substitution vector is required for exploring steric or electronic effects at this position.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (logP ~1.9) with Minimal TPSA

For drug discovery programs operating within physicochemical property space consistent with oral bioavailability (logP < 5, TPSA < 140 Ų for oral; TPSA < 60–70 Ų for CNS penetration), the target compound's computed logP of ~1.9 and TPSA of ~48.5 Ų position it favorably relative to the more polar 5-methoxy analog (TPSA 57.7 Ų, logP 1.5) [1][2]. The +0.4 logP gain over the unsubstituted parent, combined with the lowest TPSA among the 5-substituted analogs, makes this compound the preferred choice when the design hypothesis requires enhanced passive membrane permeability while retaining the synthetic versatility of the 2-formyl-3-dimethylimidoformamide scaffold. This differentiation is based on computed physicochemical properties; experimental logD and permeability data would need to be generated for definitive confirmation.

Regiochemical Probe Synthesis for Indole C5 vs. C6 Substitution Effects

When a research program requires systematic exploration of how methyl group placement on the indole benzene ring affects biological activity or synthetic reactivity, the target 5-methyl compound serves as the essential complement to the 6-methyl regioisomer (CAS 1134334-54-5). Although the two regioisomers share identical molecular formula, mass, and global computed descriptors, their topological difference at C5 vs. C6 produces distinct local electronic environments that can differentiate their behavior in cyclocondensation reactions and biological target engagement [1]. Simultaneous procurement of both regioisomers enables paired comparative studies that can attribute observed differences specifically to the position of methyl substitution, controlling for all other molecular properties.

Multi-Gram Scale-Up of Indole Building Blocks Using Established Vendor Supply Chains

The compound's availability from multiple independent suppliers—including Santa Cruz Biotechnology, Matrix Scientific (distributed through VWR), CymitQuimica/Biosynth, and BIOFOUNT—provides procurement flexibility and supply chain redundancy [1][2]. The consistent ≥95% purity specification across vendors, coupled with the unique MDL identifier (MFCD12027468), facilitates cross-referencing and quality verification during technology transfer or scale-up activities. Pricing at the 500 mg scale ($270–291) provides a benchmark for initial feasibility studies, with larger quantities available upon inquiry from multiple suppliers. This multi-vendor landscape reduces the risk of stockout and single-source dependency that affects more specialized catalog compounds.

Quote Request

Request a Quote for N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.